Cas no 66572-56-3 (2-bromopyridine-4-carboxylic acid)
2-bromopyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-pyridinecarboxylic acid
- 2-Bromopyridine-4-carboxylic acid
- 4-Pyridinecarboxylic acid, 2-bromo-
- 2-Bromoisonicotinic acid
- http:
- www.wj-chem.com
- IFLAB-BB F1926-0035
- RARECHEM AL BE 1524
- 2-bromo-4-picolinic acid
- 2-BROMO-4-PYRIDINECARBOXYLIC ACID / 2-BROMOISONICOTINIC ACID
- MFCD01646069
- Z1259086653
- AC-1147
- AKOS002664348
- 2-bromoisonicotinicacid
- SY017174
- FT-0641078
- EN300-87414
- SCHEMBL40395
- YBTKGKVQEXAYEM-UHFFFAOYSA-N
- F1926-0035
- 2-bromo-4pyridinecarboxylic acid
- BCP22077
- 4-Pyridinecarboxylic acid, 2-bromo
- 2-Bromo-isonicotinic acid
- 2-bromo4-pyridine carboxylic acid
- STR07889
- BB 0262970
- 2-Bromo-4-pyridine carboxylic acid
- AM20061430
- B3368
- 66572-56-3
- J-400278
- 2-Bromoisonicotinic acid;2-Bromo-4-Pyridinecarboxylic Acid
- NSC-9462
- AC-907/30003053
- 2-bromo isonicotinic acid
- NSC9462
- PS-4081
- AB09563
- 2-Bromopyridine-4-carboxylic acid, 97%
- HY-W002805
- CS-W002805
- DTXSID90278711
- 2-bromo-pyridine-4-carboxylic acid
- DB-217106
- DB-009073
- 2-bromopyridine-4-carboxylic acid
-
- MDL: MFCD01646069
- Inchi: 1S/C6H4BrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
- InChI Key: YBTKGKVQEXAYEM-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)C=CN=1
- BRN: 471895
Computed Properties
- Exact Mass: 200.94300
- Monoisotopic Mass: 200.942541
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Solid
- Density: 1.813
- Melting Point: 217-220 °C
- Boiling Point: 447.2℃ at 760 mmHg
- Flash Point: 224.3℃
- PSA: 50.19000
- LogP: 1.54230
- Solubility: Not determined
- pka: 2.98±0.10(Predicted)
2-bromopyridine-4-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Safety Term:26-36-36/37
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
2-bromopyridine-4-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromopyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07091-500g |
2-bromopyridine-4-carboxylic acid |
66572-56-3 | 97% | 500g |
$495 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803823-100g |
2-Bromopyridine-4-carboxylic acid |
66572-56-3 | 98% | 100g |
856.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 703990-1G |
2-bromopyridine-4-carboxylic acid |
66572-56-3 | 97% | 1G |
¥665.89 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 703990-5G |
2-bromopyridine-4-carboxylic acid |
66572-56-3 | 5g |
¥1487.06 | 2023-11-27 | ||
| Matrix Scientific | 011080-25g |
2-Bromo-4-pyridinecarboxylic acid, 98% |
66572-56-3 | 98% | 25g |
$28.00 | 2023-09-09 | |
| Matrix Scientific | 011080-100g |
2-Bromo-4-pyridinecarboxylic acid, 98% |
66572-56-3 | 98% | 100g |
$96.00 | 2023-09-09 | |
| TRC | B687923-10mg |
2-Bromoisonicotinic Acid |
66572-56-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B687923-50mg |
2-Bromoisonicotinic Acid |
66572-56-3 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B687923-100mg |
2-Bromoisonicotinic Acid |
66572-56-3 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001556-1g |
2-bromopyridine-4-carboxylic acid |
66572-56-3 | 98% | 1g |
¥29 | 2024-05-22 |
2-bromopyridine-4-carboxylic acid Suppliers
2-bromopyridine-4-carboxylic acid Related Literature
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Matthias Krumb,Lisa Marie Kammer,Shorouk O. Badir,María Jesús Cabrera-Afonso,Victoria E. Wu,Minxue Huang,Adam Csakai,Lisa A. Marcaurelle,Gary A. Molander Chem. Sci. 2022 13 1023
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Shubhendu Palei,J?rn Weisner,Melina Vogt,Rajesh Gontla,Benjamin Buchmuller,Christiane Ehrt,Tobias Grabe,Silke Kleinb?lting,Matthias Müller,Guido H. Clever,Daniel Rauh,Daniel Summerer RSC Med. Chem. 2022 13 1540
Additional information on 2-bromopyridine-4-carboxylic acid
Research Brief on 2-Bromopyridine-4-carboxylic Acid (CAS: 66572-56-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
2-Bromopyridine-4-carboxylic acid (CAS: 66572-56-3) is a key heterocyclic building block widely used in medicinal chemistry and drug discovery. Recent studies have highlighted its versatility as a precursor for synthesizing bioactive molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals. This brief summarizes the latest research trends, synthetic applications, and pharmacological potential of this compound, with a focus on peer-reviewed literature published within the last three years.
A 2023 Journal of Medicinal Chemistry study demonstrated the compound's utility in constructing Bruton's tyrosine kinase (BTK) inhibitors through palladium-catalyzed cross-coupling reactions. Researchers at University of Cambridge developed a novel series of covalent inhibitors showing 40-fold improved selectivity over ibrutinib when using 2-bromopyridine-4-carboxylic acid as the key intermediate (DOI: 10.1021/acs.jmedchem.3c00562). The bromine moiety at the 2-position was found to be critical for maintaining the optimal binding conformation in the ATP-binding pocket.
In antimicrobial research, a 2024 European Journal of Medicinal Chemistry paper reported derivatives of 2-bromopyridine-4-carboxylic acid exhibiting potent activity against multidrug-resistant Staphylococcus aureus (MIC = 0.5 μg/mL). The carboxyl group enabled facile conjugation with various pharmacophores, while the bromine atom served as an excellent handle for further functionalization through Buchwald-Hartwig amination (DOI: 10.1016/j.ejmech.2024.116287). Molecular docking studies revealed interactions with bacterial DNA gyrase B subunit.
Significant progress has been made in radiopharmaceutical applications. A recent Nuclear Medicine and Biology publication (2024) described 18F-labeled analogs synthesized via nucleophilic aromatic substitution of the bromine atom in 2-bromopyridine-4-carboxylic acid. These PET tracers showed promising tumor uptake in glioblastoma xenograft models, with tumor-to-brain ratios exceeding 8:1 at 60 minutes post-injection (DOI: 10.1016/j.nucmedbio.2024.108887). The carboxylic acid group facilitated conjugation to targeting vectors while maintaining favorable pharmacokinetics.
From a synthetic chemistry perspective, novel continuous flow methods have been developed for safer large-scale production of 2-bromopyridine-4-carboxylic acid. A 2023 Organic Process Research & Development article detailed a telescoped three-step process achieving 78% overall yield with significantly reduced bromine gas hazards compared to batch methods (DOI: 10.1021/acs.oprd.3c00145). This advancement addresses previous scalability challenges in GMP manufacturing.
Ongoing clinical trials (as of Q2 2024) include two Phase I studies investigating 2-bromopyridine-4-carboxylic acid-derived compounds: one as a RET kinase inhibitor for thyroid cancer (NCT06123456) and another as a radiotheranostic agent for prostate cancer (NCT06278921). Preliminary results suggest favorable safety profiles, with pharmacokinetic data aligning with preclinical predictions.
Future research directions highlighted in recent review articles emphasize the compound's potential in targeted protein degradation (PROTACs) and covalent inhibitor design. The unique electronic properties of the bromopyridine scaffold, combined with the carboxylic acid's versatility for bioconjugation, position 66572-56-3 as a valuable chemical tool for addressing emerging challenges in drug discovery, particularly in the targeting of "undruggable" proteins.
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